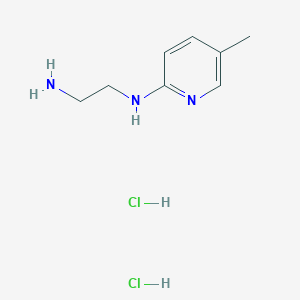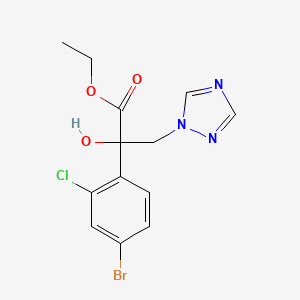
N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been highlighted as effective methods for the degradation of nitrogen-containing compounds, including various amines and azo compounds, which are resistant to conventional treatment processes. AOPs, including ozone and Fenton processes, have shown high reactivity towards these compounds, suggesting potential applications for the degradation of similar structures, possibly including N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride. These processes are sensitive to pH and demonstrate different mechanisms of action at varying pH levels, highlighting the need for optimized conditions for effective degradation [(Bhat & Gogate, 2021)].
Biogenic Amines in Food Safety
The role of biogenic amines in food safety and quality, particularly in fish, has been extensively studied. Biogenic amines are formed by the decarboxylation of amino acids and can influence the safety and quality of food products. Understanding the formation and control of these amines in food products could provide insights into the broader implications of nitrogen-containing compounds like this compound in food safety [(Bulushi et al., 2009)].
Amine-functionalized Metal-organic Frameworks
Amine-functionalized metal-organic frameworks (MOFs) have been recognized for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This area of research could be relevant for understanding the applications of this compound in environmental remediation and the development of new materials for gas capture and separation [(Lin, Kong, & Chen, 2016)].
Molecular Methods for Detecting Biogenic Amine-producing Bacteria
The development of molecular methods for the early and rapid detection of biogenic amine-producing bacteria in food highlights the importance of monitoring and controlling nitrogen-containing compounds for food safety. This research can inform the development of techniques for assessing the presence and potential impact of compounds like this compound in various biological and environmental matrices [(Landete et al., 2007)].
Nitrogen Use and Availability in Ecosystems
The importance of organic nitrogen, including amino acids, for plant nutrition in agricultural and natural ecosystems, raises questions about the ecological implications of nitrogen-containing compounds. Research in this area could provide insights into the roles of compounds like this compound in ecosystems, including their impact on plant-microbe interactions and nitrogen availability [(Lipson & Näsholm, 2001)].
Propiedades
IUPAC Name |
N'-(5-methylpyridin-2-yl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-7-2-3-8(11-6-7)10-5-4-9;;/h2-3,6H,4-5,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLTWRUWVWIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)

![N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2571725.png)



![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)


![Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2571741.png)

